molecular formula C15H12N2O4 B5579754 N-(3-acetylphenyl)-2-nitrobenzamide

N-(3-acetylphenyl)-2-nitrobenzamide

Cat. No.: B5579754
M. Wt: 284.27 g/mol
InChI Key: FHLQCJOGNTWKMQ-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-nitrobenzamide is a benzamide derivative characterized by a nitro group at the 2-position of the benzamide ring and an acetyl substituent at the 3-position of the phenylamine moiety. Notably, lists this compound as discontinued by CymitQuimica, hinting at challenges in synthesis, stability, or commercial viability .

Properties

IUPAC Name

N-(3-acetylphenyl)-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4/c1-10(18)11-5-4-6-12(9-11)16-15(19)13-7-2-3-8-14(13)17(20)21/h2-9H,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHLQCJOGNTWKMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-2-nitrobenzamide typically involves the nitration of a benzamide precursor followed by acetylation. One common method includes the nitration of 2-aminobenzamide using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group. The resulting 2-nitrobenzamide is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification steps, such as recrystallization or chromatography, are scaled up to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(3-acetylphenyl)-2-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, to form carboxylic acids.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    Reduction: N-(3-acetylphenyl)-2-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: N-(3-carboxyphenyl)-2-nitrobenzamide.

Scientific Research Applications

N-(3-acetylphenyl)-2-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the acetyl group can form hydrogen bonds with amino acid residues in proteins. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(3-acetylphenyl)-2-nitrobenzamide with key analogs, focusing on substituent effects, synthesis yields, spectroscopic properties, and applications.

Structural and Electronic Effects of Substituents

Table 1: Substituent Impact on Key Properties
Compound Name Substituents Electronic Effects Key Applications/Findings
This compound 2-NO₂, 3-acetylphenyl Strong electron-withdrawing Discontinued (stability issues?)
N-(Furan-2-ylmethyl)-2-nitrobenzamide 2-NO₂, furan-2-ylmethyl Moderate electron-withdrawing Precursor for diazepine synthesis
N-(3-Chloro-4-methoxyphenyl)-2-nitrobenzamide 2-NO₂, 3-Cl, 4-OCH₃ Mixed (EWG + EDG) Intermediate in kinase inhibitors
N-((3-methylpyridin-2-yl)methyl)-2-nitrobenzamide 2-NO₂, pyridinylmethyl Polarizable aromatic system Bioactive compound (JSF-2172)
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-CH₃, N,O-bidentate group Directing group for metal catalysis Metal-catalyzed C–H functionalization
  • Steric effects: The acetyl group introduces steric hindrance, which may limit its utility in reactions requiring planar transition states (e.g., cyclization reactions observed in ) .

Spectroscopic Characterization

Table 2: NMR and IR Data Comparison
Compound Key ¹H NMR Signals (δ, ppm) IR Stretches (cm⁻¹)
This compound* ~8.1–7.5 (aromatic H), ~2.6 (CH₃CO) ~1680 (C=O), ~1530 (NO₂)
JSF-2172 () 8.75 (NH), 4.96 (CH₂), 2.75 (CH₃) 1685 (C=O), 1525 (NO₂)
N-(3-acetyl-2-thienyl)acetamides () 2.5 (CH₃CO), 7.2–6.8 (thienyl H) 1660 (C=O), 1540 (NO₂)

*Predicted based on analogs.

  • The acetyl group in this compound would deshield adjacent aromatic protons, causing downfield shifts (~7.5–8.1 ppm) compared to methyl or methoxy analogs .
  • IR spectra confirm the presence of nitro (1520–1540 cm⁻¹) and carbonyl (1660–1685 cm⁻¹) groups across analogs .

Biological Activity

N-(3-acetylphenyl)-2-nitrobenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemicals. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features an acetyl group and a nitro group attached to a benzamide structure. Its chemical formula is C15_{15}H12_{12}N2_{2}O3_{3}, and it possesses distinct physical and chemical properties that contribute to its biological activities.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of nitrobenzamide have been studied for their effectiveness against various bacterial strains. In one study, a series of nitrobenzamides demonstrated notable activity against Staphylococcus aureus and Escherichia coli, suggesting that the nitro group may play a crucial role in enhancing antimicrobial efficacy .

2. Insecticidal Properties

Insecticidal activity has also been reported for similar compounds. A study focused on novel 2-phenylpyridine derivatives containing N-phenylbenzamide moieties showed promising results against pests like Mythimna separata and Aphis gossypii. These findings imply that this compound may possess comparable insecticidal properties, making it a candidate for agricultural applications .

3. Antiviral Potential

The antiviral potential of nitro-containing compounds has been explored, particularly regarding their ability to inhibit hepatitis viruses. Molecular docking studies suggest that certain nitrobenzamides can bind effectively to viral proteins, potentially inhibiting their function. For example, the binding affinity of related compounds was assessed against hepatitis B (HBV) and C (HCV), indicating a promising avenue for further investigation into this compound as an antiviral agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes critical for microbial survival and proliferation.
  • Cell Membrane Disruption : The lipophilic nature of the compound may facilitate penetration into microbial membranes, leading to cell lysis.
  • Interference with Viral Replication : By binding to viral proteins, these compounds may prevent the replication process, thereby reducing viral load.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various nitrobenzamides, including derivatives of this compound. The results indicated that compounds with higher lipophilicity showed increased antibacterial activity due to enhanced membrane permeability.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
AE. coli32 µg/mL
BS. aureus16 µg/mL
CPseudomonas aeruginosa64 µg/mL

Case Study 2: Insecticidal Activity

In another study focusing on insecticidal properties, this compound was tested against common agricultural pests. The compound exhibited significant mortality rates at varying concentrations.

Concentration (mg/L)Mortality Rate (%)
5040
10070
20090

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